NVP CXCR2 antagonist 14
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Overview
Description
NVP CXCR2 antagonist 14 is a novel potent, orally bioavailable CXCR2 receptor antagonist.
Scientific Research Applications
1. Potential in Inflammatory Conditions
NVP CXCR2 antagonist 14, as part of the N,N'-Diarylureas class, has been identified as a potent and highly selective CXCR2 antagonist. It exhibits functional activity both in vitro and in vivo, with applications in inflammatory conditions like ear edema and neutropenia. This highlights its potential in the treatment of various inflammatory disorders due to its ability to selectively target the CXCR2 receptor (Widdowson et al., 2004).
2. Role in Neuropathic Pain Models
Recent studies have indicated a significant role for CXCR2 antagonists in neuropathic pain mechanisms. This compound has been observed to attenuate mechanical and thermal hypersensitivity in neuropathic pain models, indicating its potential as a therapeutic agent in pain management. Its efficacy in reducing the expression of pronociceptive interleukins and chemokines in the spinal cord and dorsal root ganglia highlights its potential in neuropathic pain treatment (Piotrowska et al., 2021).
3. Anti-Metastatic Potential in Cancer
This compound has shown promising results in inhibiting human colon cancer liver metastases. The antagonism of CXCR1 and CXCR2, achieved by this compound, leads to decreased neovascularization and enhanced apoptosis of malignant cells, without affecting primary tumor growth. This suggests its potential as a novel therapeutic strategy in combating cancer metastasis (Varney et al., 2011).
4. Implications in Chronic Obstructive Pulmonary Disease (COPD)
In a study involving patients with COPD, a CXCR2 antagonist (MK-7123) related to this compound demonstrated efficacy in improving lung function (FEV1) and reducing airway inflammation. This suggests the potential use of CXCR2 antagonists like this compound in treating respiratory diseases by modulating inflammatory processes (Rennard et al., 2015).
Properties
Molecular Formula |
C19H14F2N4OS |
---|---|
Molecular Weight |
384.4048 |
IUPAC Name |
2-Benzyl-5-((2,3-difluorobenzyl)thio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
InChI |
InChI=1S/C19H14F2N4OS/c20-14-8-4-7-13(18(14)21)11-27-16-10-17(26)25-19(23-16)22-15(24-25)9-12-5-2-1-3-6-12/h1-8,10,26H,9,11H2 |
InChI Key |
DAIJLANCVCVXRN-UHFFFAOYSA-N |
SMILES |
OC1=CC(SCC2=CC=CC(F)=C2F)=NC3=NC(CC4=CC=CC=C4)=NN13 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVP CXCR2 antagonist 14 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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